molecular formula C12H14N4O4S B15256851 6-(Piperazine-1-sulfonyl)-1,2,3,4-tetrahydroquinoxaline-2,3-dione

6-(Piperazine-1-sulfonyl)-1,2,3,4-tetrahydroquinoxaline-2,3-dione

Cat. No.: B15256851
M. Wt: 310.33 g/mol
InChI Key: YNJHFFWWEIDAFX-UHFFFAOYSA-N
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Description

6-(Piperazine-1-sulfonyl)-1,2,3,4-tetrahydroquinoxaline-2,3-dione is a complex organic compound that features a piperazine ring and a tetrahydroquinoxaline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Piperazine-1-sulfonyl)-1,2,3,4-tetrahydroquinoxaline-2,3-dione typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process . Another method involves the aza-Michael addition between diamine and in situ generated sulfonium salts .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-(Piperazine-1-sulfonyl)-1,2,3,4-tetrahydroquinoxaline-2,3-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

6-(Piperazine-1-sulfonyl)-1,2,3,4-tetrahydroquinoxaline-2,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Piperazine-1-sulfonyl)-1,2,3,4-tetrahydroquinoxaline-2,3-dione involves its interaction with specific molecular targets. The piperazine ring can act as a hydrogen bond donor/acceptor, facilitating interactions with biological receptors . This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-(Piperazine-1-sulfonyl)-1,2,3,4-tetrahydroquinoxaline-2,3-dione apart is its unique combination of the piperazine ring and the tetrahydroquinoxaline core. This dual functionality provides a versatile scaffold for developing new compounds with diverse biological activities.

Properties

Molecular Formula

C12H14N4O4S

Molecular Weight

310.33 g/mol

IUPAC Name

6-piperazin-1-ylsulfonyl-1,4-dihydroquinoxaline-2,3-dione

InChI

InChI=1S/C12H14N4O4S/c17-11-12(18)15-10-7-8(1-2-9(10)14-11)21(19,20)16-5-3-13-4-6-16/h1-2,7,13H,3-6H2,(H,14,17)(H,15,18)

InChI Key

YNJHFFWWEIDAFX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C(=O)N3

Origin of Product

United States

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